molecular formula C10H16BrNO2 B13465093 Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate

Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate

Cat. No.: B13465093
M. Wt: 262.14 g/mol
InChI Key: GOPGOLLYAAQSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the use of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a starting material, which is then treated with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromoethenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Scientific Research Applications

Chemistry: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Azetidine-containing compounds have shown promise in the development of antiviral, antibacterial, and anticancer agents. The bromoethenyl group can be modified to create derivatives with improved pharmacokinetic properties .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the azetidine ring imparts unique mechanical and thermal properties. Additionally, it serves as an intermediate in the synthesis of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzyme activity or binding to receptors to modulate biological pathways. The bromoethenyl group can participate in covalent bonding with target proteins, leading to the formation of stable complexes that alter the function of the target molecule .

Comparison with Similar Compounds

  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine

Comparison: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which allows for additional chemical modifications and interactions compared to its analogs. For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate lacks the double bond in the bromoethenyl group, which can limit its reactivity in certain chemical reactions .

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h8H,1,5-6H2,2-4H3

InChI Key

GOPGOLLYAAQSDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.